molecular formula C19H30N4O6 B12109278 Tyrosylthreonyllysine

Tyrosylthreonyllysine

Cat. No.: B12109278
M. Wt: 410.5 g/mol
InChI Key: CLEGSEJVGBYZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosylthreonyllysine is a tripeptide composed of the amino acids tyrosine, threonine, and lysine. This compound is of significant interest in biochemical research due to its unique structural properties and potential applications in various fields, including medicine, biochemistry, and industrial processes. Each amino acid in this tripeptide contributes distinct functional groups that influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosylthreonyllysine typically involves solid-phase peptide synthesis (SPPS), a method widely used for constructing peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The following steps outline the general procedure:

    Deprotection: The protecting group on the lysine is removed to expose the amino group.

    Coupling: The next amino acid (threonine) is activated and coupled to the lysine. This step often uses reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) to facilitate the reaction.

    Deprotection and Coupling: The process is repeated for the final amino acid (tyrosine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may incorporate high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Tyrosylthreonyllysine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups of lysine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction can yield alcohol derivatives of the peptide.

Scientific Research Applications

Tyrosylthreonyllysine has several applications in scientific research:

    Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor for bioactive peptides.

    Industrial Processes: It can be used in the development of novel biomaterials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tyrosylthreonyllysine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group of threonine and the amino group of lysine contribute to the overall binding affinity and specificity. These interactions can modulate various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tyrosylseryllysine: Similar to tyrosylthreonyllysine but with serine instead of threonine.

    Tyrosylthreonylarginine: Contains arginine instead of lysine.

    Phenylalanylthreonyllysine: Contains phenylalanine instead of tyrosine.

Uniqueness

This compound is unique due to the presence of tyrosine, which provides a phenolic hydroxyl group that can undergo specific chemical reactions not possible with other amino acids. Additionally, the combination of threonine and lysine offers a distinct set of functional groups that enhance the compound’s versatility in biochemical applications.

Properties

IUPAC Name

6-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6/c1-11(24)16(18(27)22-15(19(28)29)4-2-3-9-20)23-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEGSEJVGBYZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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